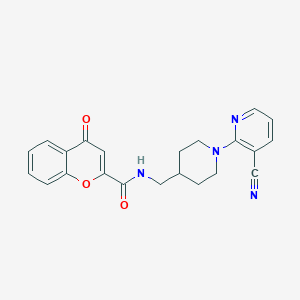

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a chromene-2-carboxamide core linked via a methyl group to a piperidine ring substituted at the 1-position with a 3-cyanopyridin-2-yl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the piperidine and chromene motifs play critical roles .

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-13-16-4-3-9-24-21(16)26-10-7-15(8-11-26)14-25-22(28)20-12-18(27)17-5-1-2-6-19(17)29-20/h1-6,9,12,15H,7-8,10-11,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKAUWOWNSHROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, a compound with a complex structure, has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C21H23N5O2

- Molecular Weight : 409.5 g/mol

The structure includes a piperidine ring, a cyanopyridine moiety, and a chromene core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 2034323-98-1 |

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, potentially modulating metabolic pathways crucial for cell survival and proliferation .

- Receptor Binding : It can interact with various receptors, influencing signal transduction processes that are vital for cellular responses .

Antiproliferative Activity

A study focusing on pyridine derivatives highlighted the antiproliferative effects of compounds similar to this compound. The IC50 values were significantly reduced when specific functional groups were present, indicating enhanced biological activity against various cancer cell lines such as HeLa and MDA-MB-231 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine + Sulfonamide | Moderate enzyme inhibition |

| Compound B | Piperazine + Benzamide | Weak anti-cancer properties |

| Compound C | Pyridine + Amide | Strong receptor binding |

| N-Cyanopyridine Compound | Piperidine + Cyanopyridine + Chromene | Significant enzyme inhibition and antiproliferative activity |

This compound stands out due to its unique combination of structural features that enhance its selectivity and potency compared to other compounds .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell growth. For instance, modifications in the functional groups led to lower IC50 values, indicating improved antiproliferative activity .

Interaction Studies

Molecular docking simulations have been employed to understand how this compound interacts with biological targets. These studies suggest that the cyanopyridine moiety enhances binding affinity to specific receptors and enzymes involved in tumor growth .

Comparison with Similar Compounds

Chromene vs. Indole Carboxamide

- Target Compound : The 4-oxo-4H-chromene-2-carboxamide core confers rigidity and electronic effects due to the conjugated ketone and oxygen atom.

- Indole Analogs: Compounds like (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () replace chromene with an indole ring.

2.2 Piperidine Substitution Patterns

Pharmacological and Physicochemical Implications

- Target Binding: The cyano group may act as a hydrogen-bond acceptor, enhancing interactions with residues in enzymatic active sites. This contrasts with trifluoroethyl substituents (), which prioritize steric and electronic effects over direct bonding .

- Therapeutic Potential: lists a structurally related compound as an antineoplastic agent, suggesting possible applications in oncology for the target compound .

Q & A

Q. What are the key synthetic routes for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example:

Piperidine Substitution : Reacting 3-cyanopyridine-2-yl derivatives with piperidine precursors under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) .

Chromene Carboxamide Formation : Condensation of 4-oxo-4H-chromene-2-carboxylic acid with the piperidine intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt in dichloromethane) .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield and purity. Thin-layer chromatography (TLC) and HPLC monitor intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and chromene moieties. For example, the cyanopyridine proton resonates at δ 8.6–8.8 ppm, while chromene carbonyl carbons appear at ~165 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.16) and detects impurities .

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-chromene linkage, critical for structure-activity relationships .

Q. What in vitro assays are used to assess the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence polarization) measure IC₅₀ against kinases or proteases. For example, competitive inhibition is tested using ATP-coupled luminescence .

- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .

Advanced Research Questions

Q. How can researchers address rapid in vivo clearance observed in similar piperidine-4-carboxamides?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine or chromene scaffold to reduce logP. For example, replacing the cyanopyridine with a pyridone improves aqueous solubility .

- Prodrug Strategies : Mask the carboxamide with ester or phosphate groups to enhance bioavailability, followed by enzymatic cleavage in target tissues .

- Pharmacokinetic Profiling : Use radiolabeled analogs (³H or ¹⁴C) in rodent models to track absorption and metabolism .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS profiles plasma and tissue samples to detect inactive or toxic metabolites. For instance, oxidative degradation of the cyanopyridine group may reduce activity .

- Tissue Distribution Studies : Autoradiography or whole-body imaging (e.g., PET) quantifies target engagement in organs versus plasma .

- Species-Specific Differences : Compare human hepatocyte metabolism with rodent models to adjust dosing regimens .

Q. How are molecular docking and dynamics simulations applied to optimize binding affinity?

- Methodological Answer :

- Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys45 in CDK2) form hydrogen bonds with the chromene carbonyl .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability. RMSD <2 Å indicates robust binding .

- Free Energy Calculations : MM/GBSA or alchemical methods (e.g., FEP+) predict ΔG binding for lead optimization .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

- Methodological Answer :

- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted cyanopyridine) using C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) .

- DSC/TGA : Differential scanning calorimetry (DSC) confirms crystalline form stability, while thermogravimetric analysis (TGA) detects solvent residues .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzyme inhibition versus cellular assays?

- Methodological Answer :

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-target kinases .

- Membrane Permeability : Measure P-gp efflux ratios (Caco-2 assays) to assess if poor cellular uptake explains potency gaps .

- Redox Interference : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to rule out artifacial oxidation .

Tables for Key Data

Table 1 : Comparative Bioavailability of Structural Analogs

| Modification | LogP | Aqueous Solubility (µg/mL) | Plasma Half-Life (h) | Source |

|---|---|---|---|---|

| Cyanopyridine (Parent) | 3.2 | 12.5 | 1.8 | |

| Pyridone Replacement | 1.9 | 89.3 | 4.5 | |

| Carboxylated Piperidine | 1.5 | 145.6 | 6.2 |

Table 2 : Optimization of Reaction Yields via DoE

| Temperature (°C) | Solvent | Catalyst Loading (%) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 70 | DMF | 10 | 62 | 92 | |

| 80 | DCM | 15 | 78 | 96 | |

| 90 | THF | 20 | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.